

Physicochemical and Crystallographic Properties

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Compound of Interest

Compound Name: *Metaboric acid*

Cat. No.: *B085417*

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The three polymorphs of **metaboric acid** exhibit significant differences in their crystal structure, density, and melting points. These variations arise from the arrangement of boron-oxygen networks and the coordination of the boron atoms. The α -form is composed of discrete trimeric $\text{H}_3\text{B}_3\text{O}_6$ rings, the β -form features a polymeric structure with both trigonal and tetrahedral boron, and the γ -form consists of a three-dimensional network of BO_4 tetrahedra.[1][4]

A summary of their key quantitative properties is presented below for direct comparison.

Table 1: Quantitative Data of **Metaboric Acid** Polymorphs

Property	α -Metaboric Acid (α -HBO ₂)	β -Metaboric Acid (β -HBO ₂)	γ -Metaboric Acid (γ -HBO ₂)
Common Name	Modification III	Modification II	Modification I
Crystal System	Orthorhombic[1][2]	Monoclinic[1][2][5]	Cubic[1][2]
Space Group	Pbnm[6]	Not specified in search results	P $\bar{4}$ 3n[7]
Lattice Parameters	a=8.015 Å, b=9.679 Å, c=6.244 Å[6]	Not specified in search results	a=8.886 Å[7]
Density	1.784 g/cm ³ [3][5]	2.044 - 2.045 g/cm ³ [3] [4][5]	2.486 - 2.49 g/cm ³ [1] [3][4]
Melting Point	176 °C[3][5]	201 °C[3][5]	236 °C (with decomposition)[1][2] [3][5]
Boron Coordination	All trigonal[3][8]	One-third tetrahedral, two-thirds trigonal[3] [5][8]	All tetrahedral[1][3][4] [8]
Structural Feature	Boroxine rings linked by H-bonds[1]	Chains of BO ₄ tetrahedra & diborate units[1]	3D network of BO ₄ tetrahedra[7]

Experimental Protocols

The synthesis of each **metaboric acid** polymorph is achieved through the controlled thermal dehydration of orthoboric acid. The specific temperature, heating duration, and atmospheric conditions are critical for obtaining the desired crystalline phase.

Synthesis Protocols

2.1.1 Synthesis of α -Metaboric Acid (Orthorhombic)

This protocol is based on the gentle heating of orthoboric acid to drive off one molecule of water.

- Objective: To synthesize the orthorhombic α -form of **metaboric acid**.
- Methodology:
 - Place a sample of finely ground orthoboric acid (H_3BO_3) in a shallow, open container or a drying oven with controlled temperature and air circulation.
 - Heat the sample at a temperature range of 80-100°C.[\[2\]](#)[\[5\]](#)
 - Maintain this temperature for an extended period (several days) until the calculated mass loss corresponding to the removal of one water molecule per H_3BO_3 molecule is achieved.[\[2\]](#)
 - Alternatively, heat at a higher temperature range of 100–130 °C.[\[1\]](#)[\[3\]](#)
 - Cool the resulting white, flaky crystalline solid to room temperature in a desiccator to prevent rehydration.
 - Confirm the product identity using Powder X-Ray Diffraction (PXRD).

2.1.2 Synthesis of **β -Metaboric Acid** (Monoclinic)

This protocol involves the phase transition of the α -form to the denser β -form.

- Objective: To synthesize the monoclinic β -form from the α -form.
- Methodology:
 - Place a pure sample of previously synthesized α -**metaboric acid** into a sealed glass ampoule. A sealed environment is crucial to prevent further dehydration to boron trioxide.[\[5\]](#)
 - Heat the sealed ampoule to a temperature between 130-140°C.[\[5\]](#)
 - Maintain this temperature to allow for the solid-state transformation from the orthorhombic to the monoclinic phase.
 - After the conversion is complete, slowly cool the ampoule to room temperature.

- Characterize the resulting coarsely crystalline solid using PXRD to confirm the formation of the β -phase.

2.1.3 Synthesis of γ -Metaboric Acid (Cubic)

This protocol describes the formation of the most stable and dense cubic polymorph at higher temperatures.

- Objective: To synthesize the cubic γ -form of **metaboric acid**.
- Methodology:
 - Take a sample of either α -metaboric acid or β -metaboric acid.
 - Heat the sample in an open or loosely covered container to a temperature above 140°C. [5] A common temperature range for this conversion is 200-250°C, which initially forms a viscous liquid from which the cubic form gradually crystallizes.[3]
 - Maintain the temperature until the phase transformation is complete.
 - Cool the sample slowly to obtain the white, solid cubic γ -HBO₂.
 - Confirm the crystal structure using PXRD.

Characterization Protocols

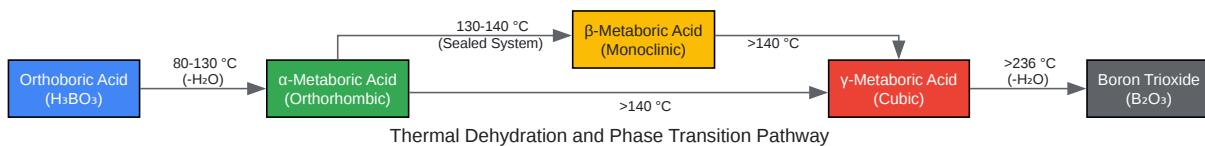
- Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the specific crystalline polymorph. The sample is exposed to X-rays, and the resulting diffraction pattern is compared against known standards for α , β , and γ -metaboric acid from crystallographic databases (e.g., Crystallography Open Database).
- Density Measurement: The density of the synthesized polymorphs can be determined using a float-sink method in a mixture of liquids with varying densities (e.g., diiodomethane and xylene) at a controlled temperature.[4] This provides a confirmatory test for the identity of the polymorph.
- Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to monitor the dehydration process of boric acid and observe

the phase transitions between the **metaboric acid** forms, as well as their melting and decomposition points.

Phase Transitions and Logical Relationships

The formation of the different crystalline forms of **metaboric acid** is a temperature-dependent process starting from orthoboric acid. As the temperature increases, a series of dehydration and phase transition events occur, leading sequentially to the α , β , and γ forms before final decomposition to boron trioxide (B_2O_3).^{[9][10]} The β -form is typically obtained by heating the α -form in a sealed system to prevent further water loss.^[5] Heating either the α or β form above 140°C will yield the γ -form.^[5]

The logical workflow of these transformations is visualized in the diagram below.



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References

- 1. grokipedia.com [grokipedia.com]
- 2. METABORIC ACID | 13460-50-9 [chemicalbook.com]
- 3. chemcess.com [chemcess.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Metaboric acid - Wikipedia [en.wikipedia.org]

- 6. Metaboric acid-orthorhombic form | B3H3O6 | CID 139036583 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Boric acid heated to red hot gives [infinitylearn.com]
- 10. shaalaa.com [shaalaa.com]
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